molecular formula C9H6BrNO B1281171 4-Bromoquinolin-3-ol CAS No. 32435-61-3

4-Bromoquinolin-3-ol

Cat. No. B1281171
CAS RN: 32435-61-3
M. Wt: 224.05 g/mol
InChI Key: BJEMWAKSVKPWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromoquinolin-3-ol is a compound that serves as an intermediate in the synthesis of various biologically active molecules. It is particularly important in the field of medicinal chemistry, where it is used to create compounds with potential therapeutic applications. The compound is characterized by the presence of a bromine atom at the fourth position and a hydroxyl group at the third position on the quinoline ring system10.

Synthesis Analysis

The synthesis of 4-Bromoquinolin-3-ol and related compounds involves several key strategies. For instance, a domino reaction of 4-alkynyl-3-bromoquinolin-2(1H)-ones with amines or sodium sulfide can lead to the formation of functionalized quinoline derivatives . The Knorr synthesis is another method that has been explored for the preparation of 6-bromoquinolin-2(1H)-one derivatives, which involves a condensation and cyclization sequence starting from bromoaniline . Additionally, the synthesis of 6-bromo-4-iodoquinoline, a closely related compound, has been achieved through a cyclization and substitution reaction starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline10.

Molecular Structure Analysis

The molecular structure of 4-Bromoquinolin-3-ol is characterized by a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The presence of a bromine atom and a hydroxyl group on the quinoline ring system can significantly influence the electronic properties and reactivity of the molecule. The structure of related quinoline derivatives has been studied using techniques such as X-ray crystallography and density functional theory calculations .

Chemical Reactions Analysis

4-Bromoquinolin-3-ol and its derivatives can undergo various chemical reactions. For example, the bromine atom can participate in palladium-catalyzed reactions, such as isocyanide insertion and intramolecular cyclization, to form aminoquinoline derivatives . The compound can also be involved in photocatalytic reactions, as demonstrated by the synthesis of tetrahydroquinolines using photocatalytic defluorinative reactions . Furthermore, the hydroxyl group can be a reactive site for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromoquinolin-3-ol are influenced by its molecular structure. The presence of the bromine atom increases the molecular weight and can affect the compound's boiling and melting points. The hydroxyl group contributes to the compound's polarity and can form hydrogen bonds, which may affect its solubility in various solvents. The electronic properties of the quinoline ring system, such as its aromaticity and electron density distribution, are also important factors that determine the reactivity and stability of the compound. While specific physical and chemical property data for 4-Bromoquinolin-3-ol is not provided in the papers, these general principles apply to the analysis of such compounds 10.

Scientific Research Applications

Antibacterial Activities

4-Bromoquinolin-3-ol derivatives exhibit significant antibacterial activities. A study by Arshad et al. (2022) investigated the synthesis of 6-Bromoquinolin-4-ol derivatives and their effectiveness against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). The study employed Chan–Lam coupling methodology and found that these compounds showed varying degrees of antibacterial activity, with some derivatives exhibiting high effectiveness (Arshad, Rasool, Qamar, Shah, & Zakaria, 2022).

Synthesis and Transformation

Lamberth et al. (2014) discussed the use of 2,2,3-Tribromopropanal in the synthesis of 3-bromoquinolin-6-ols. This process involves the transformation of diversely substituted anilines into 3-bromoquinolines, which are then further converted into 3-bromoquinolin-6-ols. These compounds can carry additional substituents at various positions, indicating their potential for diverse chemical modifications (Lamberth, Kessabi, Beaudegnies, Quaranta, Trah, Berthon, Cederbaum, Vettiger, & Prasanna, 2014).

Antiangiogenic Effects

Mabeta et al. (2009) evaluated the antiangiogenic effects of 2-aryl-3-bromoquinolin-4(1H)-ones. The study found that these compounds inhibited endothelial cell proliferation and reduced neovessel growth in an assay of angiogenesis, suggesting their potential application in antiangiogenic therapies (Mabeta, Auer, & Mphahlele, 2009).

Synthesis of Functionalized Quinolines

Dumouchel et al. (2003) described the conversion of 2-, 3-, and 4-bromoquinolines into lithium tri(quinolyl)magnesates, which were then used to synthesize functionalized quinolines. This process involved treatment with organomagnesium derivatives and quenching by various electrophiles, showcasing a method to create diverse quinoline derivatives (Dumouchel, Mongin, Trécourt, & Quéguiner, 2003).

Structural Studies and Reactivity

Research by Mphahlele et al. (2002) focused on the structural studies of 2-aryl-3-bromoquinolin-4(1H)-ones using various spectroscopic and computational techniques. The study provides insights into the molecular structure and reactivity of these compounds, essential for their application in different fields of chemistry (Mphahlele, Fernandes, El‐Nahas, Ottosson, Ndlovu, Sithole, Dladla, & Waal, 2002).

Future Directions

While specific future directions for “4-Bromoquinolin-3-ol” are not mentioned, quinoline derivatives have been the focus of recent research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital for leads in drug discovery and play a major role in the field of medicinal chemistry .

properties

IUPAC Name

4-bromoquinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-6-3-1-2-4-7(6)11-5-8(9)12/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEMWAKSVKPWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480222
Record name 4-bromoquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoquinolin-3-ol

CAS RN

32435-61-3
Record name 4-Bromo-3-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32435-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromoquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromoquinolin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.